Pbrm1-BD2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

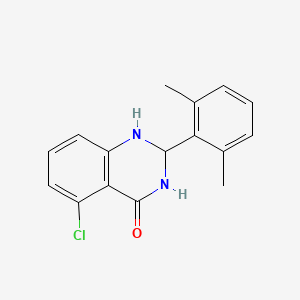

Molecular Formula |

C16H15ClN2O |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

5-chloro-2-(2,6-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H15ClN2O/c1-9-5-3-6-10(2)13(9)15-18-12-8-4-7-11(17)14(12)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20) |

InChI Key |

OKLYBCNMVQMCRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Pbrm1-BD2-IN-7 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of PBRM1-BD2-IN-7

Introduction

Polybromo-1 (PBRM1), also known as BAF180, is a critical subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a key member of the SWI/SNF family.[1][2][3] PBRM1 functions as a "reader" of epigenetic marks, uniquely containing six tandem bromodomains (BDs) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][4] The second bromodomain, BD2, has been identified as a crucial anchor for the PBAF complex to chromatin, showing a preference for histone H3 acetylated at lysine 14 (H3K14Ac).

Mutations and dysregulation of PBRM1 are frequently implicated in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene. This has positioned PBRM1 as a significant target for therapeutic intervention. This compound (referred to as compound 7 in the primary literature) is a chemical probe developed to selectively target and inhibit the function of PBRM1's second bromodomain, thereby enabling detailed investigation of its role in health and disease.

Core Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the acetyl-lysine binding function of PBRM1's second bromodomain (BD2). Bromodomains feature a conserved hydrophobic pocket that recognizes the acetylated lysine motif on histone tails. This compound occupies this pocket on BD2, physically preventing its engagement with acetylated histones, particularly H3K14Ac.

This inhibition disrupts the primary mechanism by which the PBAF complex is tethered to specific loci on chromatin. Consequently, the complex's ability to perform ATP-dependent chromatin remodeling—altering nucleosome positioning to regulate gene accessibility—is impaired. This leads to downstream changes in the expression of genes regulated by the PBAF complex, ultimately impacting cellular processes such as proliferation and survival.

Biophysical and Biochemical Characterization

Quantitative assays have been employed to determine the binding affinity, thermal stability, and inhibitory potency of this compound. The data reveal a high affinity for PBRM1-BD2 and PBRM1-BD5, with weaker binding to other bromodomains such as those in SMARCA4, indicating a degree of promiscuity.

Table 1: Binding Affinity and Thermal Stability of this compound

| Target Bromodomain | Binding Affinity (Kd) by ITC | Thermal Shift (ΔTm) by DSF |

|---|---|---|

| PBRM1-BD2 | 0.7 µM | 7.7 °C |

| PBRM1-BD5 | 0.35 µM | 11.0 °C |

| SMARCA4 | 5.0 µM | 3.1 °C |

| SMARCA2B | Not Determined | 3.0 °C |

| ASH1L | No Binding Detected | Not Determined |

Data sourced from reference.

Table 2: In Vitro Inhibitory Potency of this compound

| Assay Target | Assay Type | IC50 |

|---|---|---|

| PBRM1-BD2 | AlphaScreen | 0.2 ± 0.02 µM |

Data sourced from reference.

Cellular Activity

The inhibitory effects of this compound have been evaluated in various cell lines. In LNCaP prostate cancer cells, which show dependence on PBRM1, the compound effectively inhibits cell growth. However, its activity in PBRM1-independent cell lines like PC3 at higher concentrations suggests potential off-target effects, possibly due to its concurrent inhibition of SMARCA2 and/or SMARCA4 bromodomains.

Table 3: Cellular Potency of this compound

| Cell Line | Phenotype | IC50 (Growth Inhibition) |

|---|---|---|

| LNCaP | PBRM1-dependent | ~9 µM |

| PC3 | PBRM1-independent | Substantial inhibition at >10 µM |

Data sourced from reference.

PBRM1 Signaling and Functional Context

PBRM1, as part of the PBAF complex, sits at a crucial intersection of cellular regulation. The remodeling activity of PBAF influences the expression of a wide array of genes. Functional studies involving PBRM1 knockdown or knockout have revealed its role in modulating key cellular pathways. These include cytokine-cytokine receptor interactions, the MAPK signaling pathway, focal adhesion, and apoptosis. Furthermore, PBRM1 is implicated in regulating metabolic processes, the hypoxia response, and maintaining genomic stability. Inhibition of PBRM1-BD2 by compounds like this compound is therefore expected to impact these downstream cellular functions.

Experimental Protocols

The characterization of this compound relies on several key biophysical and cellular assays.

AlphaScreen Competition Assay

This bead-based proximity assay quantifies the inhibition of the PBRM1-BD2 interaction with its acetylated histone target.

-

Principle: A biotinylated histone H3K14acetyl peptide is bound to streptavidin-coated donor beads, while a His6-tagged PBRM1-BD2 protein is bound to Ni2+-chelate acceptor beads. In the absence of an inhibitor, the protein-peptide interaction brings the beads into close proximity (≤200 nm), allowing for the transfer of singlet oxygen from the donor to the acceptor bead upon laser excitation (680 nm), resulting in a chemiluminescent signal (520-620 nm). A competitive inhibitor disrupts this interaction, leading to a decrease in signal.

-

Protocol Summary:

-

Reagents (His6-PBRM1-BD2, biotin-H3K14ac peptide, this compound) are combined in an appropriate assay buffer in a microplate.

-

The mixture is incubated to allow for inhibitor binding to PBRM1-BD2.

-

Acceptor beads are added and incubated.

-

Donor beads are added under low-light conditions and incubated.

-

The plate is read on an AlphaScreen-capable plate reader.

-

IC50 values are calculated by plotting the signal decrease against a range of inhibitor concentrations.

-

Isothermal Titration Calorimetry (ITC)

This technique directly measures the heat released or absorbed during a binding event to determine thermodynamic parameters, including the binding affinity (Kd).

-

Protocol Summary:

-

A solution of the purified PBRM1 bromodomain is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

The inhibitor is titrated into the protein solution in a series of small, sequential injections.

-

The heat change associated with each injection is measured.

-

The resulting data are integrated and fit to a binding model to calculate the Kd, stoichiometry (n), and enthalpy (ΔH).

-

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

-

Protocol Summary:

-

Purified PBRM1 bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

-

The protein-dye mixture is aliquoted with either the compound (this compound) or a vehicle control (e.g., DMSO).

-

The temperature is gradually increased in a real-time PCR instrument, and fluorescence is monitored.

-

As the protein unfolds, the dye binds to exposed hydrophobic cores, causing an increase in fluorescence.

-

The Tm is the midpoint of this transition. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

-

Cell-Based Proliferation Assay

This assay measures the effect of the compound on the growth and viability of cancer cell lines over time.

-

Protocol Summary:

-

Cells (e.g., LNCaP, PC3) are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Cells are incubated for a defined period (e.g., 72 hours or longer).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured, and data are normalized to the vehicle control to calculate the concentration that inhibits growth by 50% (IC50).

-

Recombinant PBRM1-BD2 Protein Purification

Production of pure, recombinant protein is essential for in vitro biophysical and biochemical assays.

-

Protocol Summary:

-

The gene encoding the PBRM1-BD2 domain is cloned into an expression vector (e.g., pNIC28-Bsa4) containing an affinity tag (e.g., His6-tag).

-

The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Bacterial cultures are grown to a suitable density, and protein expression is induced (e.g., with IPTG).

-

Cells are harvested, lysed, and the protein is purified from the lysate using nickel-affinity chromatography.

-

Further purification steps, such as size-exclusion chromatography, may be performed to ensure high purity and proper folding.

-

Conclusion

This compound is a valuable chemical tool that acts as a competitive inhibitor of the second bromodomain of PBRM1. By binding to the acetyl-lysine pocket of PBRM1-BD2, it effectively displaces the PBAF complex from chromatin, thereby modulating gene expression and impacting cell proliferation. While demonstrating potent inhibition of PBRM1-BD2, its activity against other bromodomains, such as PBRM1-BD5 and those in SMARCA proteins, highlights a degree of polypharmacology that must be considered when interpreting cellular data. The detailed characterization of its mechanism provides a solid foundation for its use in dissecting the complex biology of PBRM1 and the PBAF complex in cancer research.

References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

The Role of Pbrm1-BD2-IN-7 in PBRM1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a significant therapeutic target in oncology due to its frequent mutation in various cancers. This technical guide provides an in-depth analysis of Pbrm1-BD2-IN-7, a selective inhibitor of the second bromodomain (BD2) of PBRM1. We will explore its mechanism of action, binding affinity, and cellular effects, supported by quantitative data and detailed experimental methodologies. This document serves as a comprehensive resource for professionals engaged in the development of novel cancer therapeutics targeting chromatin remodeling pathways.

Introduction to PBRM1

PBRM1 is a large subunit of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] A distinguishing feature of PBRM1 is the presence of six tandem bromodomains, which function as "readers" of post-translational modifications on histone tails.[2] Specifically, these bromodomains recognize and bind to acetylated lysine residues, thereby tethering the PBAF complex to specific genomic locations.[3] This targeted recruitment is crucial for modulating gene expression.[3]

The function of PBRM1 is complex and context-dependent, acting as a tumor suppressor in some cancers, like clear cell renal cell carcinoma (ccRCC), while potentially promoting others, such as prostate cancer.[4] The second bromodomain, PBRM1-BD2, is critical for the association of the PBAF complex with chromatin by recognizing acetylated histone peptides. Inhibition of this interaction with small molecules like this compound presents a promising therapeutic strategy.

This compound: Mechanism of Action

This compound, referred to as compound 7 in key literature, is a selective and cell-active inhibitor that targets the second bromodomain of PBRM1. Its primary mechanism of action involves binding to the acetyl-lysine binding pocket of PBRM1-BD2, thereby preventing its interaction with acetylated histones. This disruption of PBRM1's "reader" function inhibits the recruitment of the PBAF complex to chromatin, consequently altering gene expression and cellular processes like cell growth.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the PBRM1-mediated chromatin remodeling process.

Quantitative Data for this compound (Compound 7)

The following tables summarize the binding affinity and thermal shift data for this compound and related compounds from Shishodia et al., 2022.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

| Compound | Target | IC50 (μM) (AlphaScreen) | Kd (μM) (ITC) |

| This compound (7) | PBRM1-BD2 | 0.2 ± 0.02 | 0.7 |

| PBRM1-BD5 | - | 0.35 | |

| SMARCA4 | - | 5.0 | |

| Compound 8 (non-chlorinated analog) | PBRM1-BD2 | 6.3 ± 1.4 | 6.9 |

| PBRM1-BD5 | - | 3.3 | |

| SMARCA4 | - | No Detectable Binding |

Table 2: Thermal Shift Assay (DSF) Data

| Compound | Target | ΔTm (°C) |

| This compound (7) | PBRM1-BD2 | 7.7 |

| PBRM1-BD5 | 11.0 | |

| SMARCA2B | 3.0 | |

| SMARCA4 | 3.1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This bead-based assay quantifies the interaction between the biotinylated histone H3K14acetyl peptide and His6-tagged PBRM1-BD2.

-

Principle: Interaction between the histone peptide and PBRM1-BD2 brings streptavidin-coated donor beads and Ni2+-chelate acceptor beads into close proximity, generating a luminescent signal. Small molecule inhibitors that disrupt this interaction cause a decrease in the signal.

-

Workflow:

Figure 2: Workflow of the AlphaScreen Competition Assay.

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity (Kd) of the inhibitors to various bromodomains.

-

Principle: This technique directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the protein, and the resulting heat changes are measured to determine the binding constant, stoichiometry, and enthalpy.

-

Procedure:

-

The protein solution (e.g., PBRM1-BD2) is placed in the sample cell.

-

The inhibitor solution is loaded into the injection syringe.

-

The inhibitor is injected in small aliquots into the protein solution.

-

The heat change after each injection is measured.

-

The data is integrated and fit to a binding model to calculate the dissociation constant (Kd).

-

Differential Scanning Fluorimetry (DSF)

DSF was used to assess the thermal stabilization of bromodomains upon inhibitor binding.

-

Principle: This method measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. Ligand binding stabilizes the protein, resulting in an increase in its Tm.

-

Procedure:

-

The protein is mixed with a fluorescent dye that binds to hydrophobic regions of the unfolded protein.

-

The inhibitor is added to the protein-dye mixture.

-

The temperature is gradually increased, and the fluorescence is monitored.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of the inhibitor.

-

Cellular Growth Assays

The effect of this compound on the growth of cancer cell lines was evaluated.

-

Method: PBRM1-dependent (LNCaP) and PBRM1-independent (PC3) prostate cancer cell lines were treated with increasing concentrations of the inhibitor.

-

Endpoint: Cell viability was measured after a defined period to determine the half-maximal inhibitory concentration (IC50).

-

Results: this compound (compound 7) inhibited the growth of LNCaP cells. However, it also showed inhibition of PC3 cells at higher concentrations, suggesting potential off-target effects, possibly due to its activity against SMARCA2 and/or SMARCA4.

Selectivity Profile

While this compound is a potent inhibitor of PBRM1-BD2, it also exhibits binding to other bromodomains, notably PBRM1-BD5 and, to a lesser extent, the bromodomains of SMARCA2 and SMARCA4. This promiscuity could lead to off-target effects in cellular contexts. The development of more selective inhibitors is an active area of research.

Conclusion

This compound is a valuable chemical probe for studying the function of PBRM1. Its ability to inhibit the interaction between PBRM1-BD2 and acetylated histones provides a powerful tool to dissect the role of the PBAF complex in gene regulation and cancer biology. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to utilize and build upon in their efforts to develop novel therapeutics targeting PBRM1. Further optimization for selectivity remains a key challenge for advancing such inhibitors to the clinic.

References

- 1. PBRM1 Regulates the Expression of Genes Involved in Metabolism and Cell Adhesion in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Selectivity of PBRM1-BD2-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the inhibitor PBRM1-BD2-IN-7 (also referred to as compound 7 in seminal literature). Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a significant target in cancer research due to its frequent mutation in various malignancies, notably clear cell renal cell carcinoma (ccRCC).[1][2] PBRM1 contains six bromodomains (BDs), which are crucial for recognizing acetylated lysine residues on histones and tethering the PBAF complex to chromatin.[3][4] this compound is a small molecule inhibitor targeting the second bromodomain of PBRM1 (PBRM1-BD2). Understanding its selectivity is paramount for its development as a chemical probe and potential therapeutic agent.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been quantitatively assessed against other bromodomains, particularly those within the same family and other closely related bromodomain-containing proteins like SMARCA2 and SMARCA4. The following tables summarize the key binding affinity (Kd) and inhibitory concentration (IC50) data.

Table 1: Binding Affinity (Kd) of this compound Determined by Isothermal Titration Calorimetry (ITC)

| Target Bromodomain | Kd (μM) | Reference |

| PBRM1-BD2 | 0.7 | [5] |

| PBRM1-BD5 | 0.35 | |

| SMARCA4 | 5.0 | |

| SMARCA2B | No Detectable Binding | |

| ASH1L | No Detectable Binding |

Table 2: Inhibitory Activity (IC50) of this compound Determined by AlphaScreen Assay

| Target Bromodomain | IC50 (μM) | Reference |

| PBRM1-BD2 | 0.2 ± 0.02 |

Table 3: Thermal Shift (ΔTm) Data for this compound from Differential Scanning Fluorimetry (DSF) Assays

| Target Bromodomain | ΔTm (°C) | Reference |

| PBRM1-BD2 | 7.7 | |

| PBRM1-BD5 | 11.0 | |

| SMARCA2B | 3.0 | |

| SMARCA4 | 3.1 |

The data reveals that while this compound demonstrates potent inhibition of PBRM1-BD2, it also exhibits significant activity against PBRM1-BD5 and, to a lesser extent, the bromodomains of SMARCA2 and SMARCA4. This indicates a degree of promiscuity, a critical consideration for its use as a specific chemical probe.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to various bromodomains.

Methodology:

-

Protein Preparation: Recombinant bromodomain proteins (e.g., PBRM1-BD2, PBRM1-BD5, SMARCA4) are expressed and purified. The final buffer for the protein is typically a phosphate or HEPES buffer at a physiological pH (e.g., 50 mM potassium phosphate pH 7.0, 50 mM KCl, 2 mM DTT, 2 mM EDTA).

-

Ligand Preparation: this compound is dissolved in a matching buffer to the protein, often with a small percentage of DMSO to ensure solubility. The same concentration of DMSO is added to the protein solution to minimize heat of dilution effects.

-

ITC Experiment: The ITC instrument consists of a sample cell and a reference cell. The sample cell contains the purified bromodomain protein at a known concentration. The reference cell contains only the buffer. The ligand (this compound) is loaded into a syringe and titrated into the sample cell in a series of small injections.

-

Data Analysis: The heat change upon each injection is measured. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, n, and ΔH.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to quantify biomolecular interactions in a high-throughput format.

Objective: To measure the in vitro inhibitory activity (IC50) of this compound against the interaction between a bromodomain and an acetylated histone peptide.

Methodology:

-

Assay Principle: The assay utilizes two types of beads: a donor bead and an acceptor bead. The donor bead is coated with streptavidin, and the acceptor bead is coated with a Ni2+-chelate. A biotinylated acetylated histone peptide (e.g., H3K14ac) binds to the streptavidin-donor bead, and a His-tagged bromodomain protein (e.g., His6-tagged PBRM1-BD2) binds to the Ni2+-acceptor bead. When the bromodomain interacts with the acetylated histone peptide, the donor and acceptor beads are brought into close proximity.

-

Signal Generation: Upon excitation with a laser at 680 nm, the donor bead releases singlet oxygen. If an acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent signal from the acceptor bead, which is detected at 520-620 nm.

-

Inhibition Measurement: this compound competes with the acetylated histone peptide for binding to the bromodomain. In the presence of the inhibitor, the interaction between the bromodomain and the peptide is disrupted, separating the donor and acceptor beads and leading to a decrease in the AlphaScreen signal.

-

Data Analysis: The assay is performed with a serial dilution of the inhibitor. The resulting data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand.

Objective: To determine the change in thermal stability (ΔTm) of a bromodomain upon binding of this compound.

Methodology:

-

Principle: The assay measures the unfolding of a protein as a function of temperature. A fluorescent dye (e.g., SYPRO Orange) is used, which fluoresces when it binds to the hydrophobic regions of a protein that become exposed as the protein unfolds.

-

Experiment: The purified bromodomain protein is mixed with the fluorescent dye and the inhibitor (or DMSO as a control) in a multiwell plate. The plate is then heated in a real-time PCR instrument, and the fluorescence is measured at incremental temperature increases.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the control (DMSO) from the Tm of the protein with the inhibitor. A positive ΔTm indicates that the inhibitor binding stabilizes the protein.

Mandatory Visualizations

Signaling Pathway Involving PBRM1

PBRM1, as part of the PBAF complex, is involved in various cellular signaling pathways, primarily through its role in chromatin remodeling and gene expression regulation. Its loss or mutation can impact pathways related to cell cycle control, DNA damage response, and metabolic regulation.

Caption: PBRM1's role in chromatin remodeling and gene regulation.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the typical workflow for assessing the selectivity of a bromodomain inhibitor like this compound.

Caption: Workflow for determining inhibitor selectivity.

Logical Relationship of this compound Selectivity

This diagram illustrates the logical framework for understanding the selectivity of this compound based on its binding to on-target and off-target bromodomains.

Caption: Logical assessment of this compound selectivity.

References

- 1. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pbrm1-BD2-IN-7 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pbrm1-BD2-IN-7, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a critical subunit of the PBAF chromatin remodeling complex, implicated in both tumor suppression and promotion depending on the cellular context. This document details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for key assays, and the signaling pathways influenced by PBRM1 inhibition. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize and further investigate this compound in the context of cancer research and drug development.

Introduction to PBRM1 in Cancer

Polybromo-1 (PBRM1), also known as BAF180, is a large protein that serves as a key component of the PBAF (Polybromo-associated BRG1/BRM-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1][2] These complexes play a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1]

PBRM1 is unique in that it contains six bromodomains (BDs), which are protein modules that recognize and bind to acetylated lysine residues on histone tails.[3][4] This interaction is crucial for anchoring the PBAF complex to specific regions of chromatin, influencing the transcription of target genes. The second bromodomain, PBRM1-BD2, is of particular interest as it is a key driver of this chromatin association.

The role of PBRM1 in cancer is complex and context-dependent. It is one of the most frequently mutated genes in clear cell renal cell carcinoma (ccRCC), where it often acts as a tumor suppressor. Conversely, in certain malignancies such as prostate cancer, PBRM1 can function as a tumor promoter, contributing to cancer cell survival and aggressive phenotypes. This dual role has made PBRM1 an attractive target for therapeutic intervention.

This compound: A Selective Inhibitor

This compound is a potent and selective small molecule inhibitor of the second bromodomain of PBRM1. Its mechanism of action involves competitive binding to the acetyl-lysine binding pocket of PBRM1-BD2, thereby preventing the recruitment of the PBAF complex to chromatin. This disruption of chromatin remodeling leads to altered gene expression, which can selectively impact the viability of cancer cells that are dependent on PBRM1 function.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from various biochemical and biophysical assays.

Table 1: In Vitro Inhibitory Activity against PBRM1-BD2

| Compound | AlphaScreen IC50 (µM) |

| This compound | 0.2 ± 0.02 |

| Compound 8 | 6.3 ± 1.4 |

| Compound 15 | 0.2 ± 0.04 |

| Compound 16 | 0.26 ± 0.04 |

Data from AlphaScreen assay measuring the inhibition of PBRM1-BD2 binding to an acetylated histone H3K14 peptide.

Table 2: Binding Affinity Determined by Isothermal Titration Calorimetry (ITC)

| Compound | PBRM1-BD2 Kd (µM) | PBRM1-BD5 Kd (µM) | SMARCA4 Kd (µM) |

| This compound | 0.7 | 0.35 | 5.0 |

| Compound 8 | 6.9 | 3.3 | No Detectable Binding |

| Compound 16 | 1.5 ± 0.9 | 3.9 ± 2.6 | No Detectable Binding |

Kd (dissociation constant) values indicate the binding affinity of the compounds to different bromodomains.

Table 3: Thermal Stabilization Determined by Differential Scanning Fluorimetry (DSF)

| Compound | PBRM1-BD2 ΔTm (°C) | PBRM1-BD5 ΔTm (°C) | SMARCA2B ΔTm (°C) | SMARCA4 ΔTm (°C) | |---|---|---|---| | This compound | 7.7 | 11.0 | 3.0 | 3.1 | | Compound 15 | 5.4 | - | - | - | | Compound 16 | 5.4 | - | - | - |

ΔTm represents the change in melting temperature of the protein upon compound binding, indicating stabilization.

Table 4: Cellular Activity in Prostate Cancer Cell Lines

| Cell Line | Treatment | IC50 (µM) |

| LNCaP (PBRM1-dependent) | This compound | ~9 |

| LNCaP (PBRM1-dependent) | Compound 16 | ~9 |

| PC3 (PBRM1-independent) | This compound | More substantial inhibition at higher concentrations (up to 100 µM) |

| PC3 (PBRM1-independent) | Compound 16 | No inhibition up to 10 µM |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

AlphaScreen Assay

This assay is a bead-based method used to quantify biomolecular interactions in a homogeneous format.

-

Principle: The interaction between a biotinylated acetylated histone peptide and a His-tagged PBRM1-BD2 protein brings streptavidin-coated donor beads and Ni-NTA-coated acceptor beads into close proximity. Laser excitation of the donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors that disrupt the protein-peptide interaction will cause a decrease in the signal.

-

Protocol:

-

Prepare a reaction mixture containing 200 nM of His-tagged PBRM1-BD2 and 200 nM of biotinylated H3K14ac peptide in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Add serial dilutions of this compound or other test compounds to the reaction mixture in a 384-well plate.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µg/mL of streptavidin donor beads and 10 µg/mL of Ni-NTA acceptor beads to the mixture.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (PBRM1-BD2) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured after each injection. The resulting thermogram is integrated and fit to a binding model to determine the thermodynamic parameters.

-

Protocol:

-

Dialyze the PBRM1-BD2 protein and dissolve the compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.

-

Load the protein solution (e.g., 20 µM PBRM1-BD2) into the sample cell of the ITC instrument.

-

Load the compound solution (e.g., 200 µM this compound) into the injection syringe.

-

Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat change after each injection.

-

Analyze the data using the instrument's software to determine the Kd, n, and ΔH.

-

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the thermal stability of a protein in the presence and absence of a ligand.

-

Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing its hydrophobic core and causing an increase in fluorescence. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm), resulting in a shift of the fluorescence curve to a higher temperature.

-

Protocol:

-

Prepare a reaction mixture containing the PBRM1-BD2 protein (e.g., 2 µM) and SYPRO Orange dye (e.g., 5x concentration) in a suitable buffer.

-

Add the test compound (e.g., 10 µM this compound) or DMSO control to the mixture in a 96-well qPCR plate.

-

Seal the plate and place it in a real-time PCR instrument.

-

Ramp the temperature from 25°C to 95°C with a heating rate of 1°C/minute, measuring fluorescence at each interval.

-

Determine the Tm by fitting the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with PBRM1 and its inhibition by this compound.

Caption: PBRM1-BD2 inhibition disrupts chromatin remodeling.

Caption: Workflow for PBRM1-BD2 inhibitor discovery.

Conclusion

This compound represents a valuable chemical probe for elucidating the multifaceted roles of PBRM1 in cancer biology. Its selectivity for the second bromodomain allows for the specific interrogation of PBRM1's chromatin-targeting function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding PBRM1-driven pathologies and exploring the therapeutic potential of PBRM1 inhibition. The continued investigation of selective PBRM1 inhibitors like this compound holds promise for the development of novel targeted therapies for a range of cancers.

References

- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is critical for the molecular and tumor suppressor functions of PBRM1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Efficacy of PBRM1-BD2 Targeted Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] As a subunit of the SWI/SNF complex, PBRM1 plays a crucial role in regulating gene expression and maintaining genomic integrity.[2] Mutations and alterations in the PBRM1 gene are frequently observed in various cancers, particularly clear cell renal cell carcinoma (ccRCC).[2] PBRM1 contains six bromodomains, which are specialized protein modules that recognize acetylated lysine residues on histones, thereby tethering the PBAF complex to specific genomic locations to modulate chromatin structure and gene transcription.[1][3]

The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a critical mediator of PBAF's binding to chromatin, making it a prime target for therapeutic intervention. Selective inhibition of PBRM1-BD2 is a promising strategy to disrupt the aberrant function of the PBAF complex in cancer cells. This technical guide summarizes the preliminary efficacy data for a class of selective PBRM1-BD2 inhibitors, providing insights into their mechanism of action, experimental validation, and potential therapeutic utility. While specific data for a compound designated "Pbrm1-BD2-IN-1" is not publicly available, this document will focus on representative selective PBRM1-BD2 inhibitors from recent scientific literature.

Core Mechanism of Action

Selective PBRM1-BD2 inhibitors are small molecules designed to bind to the acetyl-lysine binding pocket of the second bromodomain of the PBRM1 protein. By competitively inhibiting this interaction, these compounds prevent the recruitment of the PBAF complex to acetylated histones on the chromatin. This disruption of chromatin targeting is hypothesized to alter the transcriptional landscape of cancer cells, leading to an inhibition of cell growth and proliferation. The selectivity for PBRM1-BD2 over other bromodomains, including others within the PBRM1 protein and in other proteins like SMARCA2 and SMARCA4, is a key feature of these next-generation inhibitors, aiming to reduce off-target effects.

Signaling Pathway and Inhibition

The following diagram illustrates the role of PBRM1 in the PBAF complex and the mechanism of its inhibition by a selective PBRM1-BD2 inhibitor.

References

An In-depth Technical Guide to Pbrm1-BD2-IN-7 and the PBAF Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective PBRM1 bromodomain inhibitor, Pbrm1-BD2-IN-7, and its target, the Polybromo-associated BAF (PBAF) chromatin remodeling complex. This document details the inhibitor's mechanism of action, binding affinity, and selectivity, alongside a thorough description of the structure and function of the PBAF complex. Included are detailed experimental protocols for key assays, quantitative data summaries, and visualizations to facilitate a deeper understanding of this important therapeutic target and its inhibitor.

Introduction to the PBAF Complex

The PBAF (Polybromo-associated BRG1-associated factor) complex is a critical member of the mammalian SWI/SNF family of ATP-dependent chromatin remodeling complexes.[1][2] These complexes play a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[1][2]

The PBAF complex is a large, multi-subunit assembly, sharing a core catalytic ATPase subunit (either SMARCA4/BRG1 or SMARCA2/BRM) with other SWI/SNF complexes.[3] However, it is defined by a unique set of accessory subunits, most notably Polybromo-1 (PBRM1), which is not found in the related canonical BAF (cBAF) complex. PBRM1 is a large scaffolding protein that contains six tandem bromodomains (BD1-6), which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for targeting the PBAF complex to specific genomic loci, thereby influencing the expression of genes involved in cellular processes such as proliferation, differentiation, and DNA repair.

Mutations and dysregulation of PBAF complex subunits, particularly PBRM1, are frequently observed in various cancers, including clear cell renal cell carcinoma, highlighting the complex's role as a tumor suppressor. This has made the PBAF complex and its subunits attractive targets for therapeutic intervention.

This compound: A Selective PBRM1 Bromodomain Inhibitor

This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of the PBRM1 protein. By binding to this specific bromodomain, this compound competitively inhibits the interaction between PBRM1 and acetylated histones, thereby disrupting the recruitment of the PBAF complex to chromatin. This leads to alterations in gene expression and can inhibit the growth of cancer cells that are dependent on PBRM1 function.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the PBRM1-BD2 domain's acetyl-lysine binding pocket. This prevents the "reading" of epigenetic marks on histone tails, a critical step for the proper localization and function of the PBAF complex.

References

PBRM1 Bromodomain 2: A Comprehensive Technical Guide to a Novel Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, has emerged as a critical regulator of gene expression with a context-dependent role in cancer. While often characterized as a tumor suppressor, particularly in clear cell renal cell carcinoma (ccRCC), PBRM1 can also function as a tumor promoter in malignancies such as prostate cancer.[1][2][3] This dual functionality underscores the need for selective therapeutic agents to dissect its roles and exploit its vulnerabilities. PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby tethering the PBAF complex to specific chromatin regions.[1][4] The second bromodomain, PBRM1 BD2, has been identified as a crucial mediator of PBAF's binding to chromatin and a promising target for therapeutic intervention. This technical guide provides an in-depth overview of PBRM1 BD2 as a therapeutic target, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

PBRM1 and the PBAF Complex: Structure and Function

PBRM1 is an integral subunit of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers. These complexes utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby influencing gene transcription. PBRM1 itself contains multiple domains that facilitate its function, including six tandem bromodomains (BD1-6), two bromo-adjacent homology (BAH) domains, and a high mobility group (HMG) box. The six bromodomains are of particular interest as they mediate the interaction with acetylated histones, a key mechanism for targeting the PBAF complex to specific genomic loci. Studies have shown that the different bromodomains have distinct binding specificities and may cooperate to recognize specific patterns of histone acetylation. Specifically, BD2 and BD4 have been identified as the primary interactors with acetylated histone H3 tails, particularly at lysine 14 (H3K14ac).

The function of PBRM1 is multifaceted and context-dependent. In many cancers, including ccRCC where it is the second most frequently mutated gene after VHL, PBRM1 acts as a tumor suppressor. Its loss is associated with genomic instability and alterations in cell cycle control and proliferation. Conversely, in prostate cancer, PBRM1 has been shown to promote migratory and immunosuppressive phenotypes, acting as a tumor promoter. This dual role highlights the complexity of PBRM1 signaling and the potential for targeted therapies to have distinct effects in different cancer types.

PBRM1 Bromodomain 2 (BD2) as a Therapeutic Target

The critical role of PBRM1's bromodomains in chromatin targeting makes them attractive targets for therapeutic intervention. By inhibiting the interaction between a bromodomain and acetylated histones, small molecules can disrupt the function of the entire PBAF complex at specific genomic locations. PBRM1 BD2 has been a primary focus for inhibitor development due to its significant contribution to chromatin binding. Selective inhibitors of PBRM1 BD2 are sought after as chemical probes to elucidate the specific functions of PBRM1 and as potential therapeutic agents. The development of inhibitors with selectivity for PBRM1 bromodomains over those of other family VIII members, such as SMARCA2 and SMARCA4, is a key challenge and a major goal in the field.

Quantitative Data for PBRM1 BD2 Inhibitors

The development of PBRM1 BD2 inhibitors has been facilitated by various biophysical and biochemical assays. The following tables summarize key quantitative data for representative compounds.

| Compound | Target Bromodomain(s) | Assay Type | Kd (μM) | IC50 (μM) | ΔTm (°C) | Reference |

| Fragment Hits | PBRM1-BD2 | NMR Fragment Screening | 45 to >2000 | - | - | |

| Compound 7 | PBRM1-BD2, PBRM1-BD5, SMARCA4 | Isothermal Titration Calorimetry (ITC) | 0.7 (BD2), 0.35 (BD5), 5.0 (SMARCA4) | - | - | |

| Compound 7 | PBRM1-BD2 | AlphaScreen | - | 0.2 ± 0.02 | - | |

| Compound 7 | PBRM1-BD2, PBRM1-BD5, SMARCA2B, SMARCA4 | Differential Scanning Fluorimetry (DSF) | - | - | 7.7 (BD2), 11.0 (BD5), 3.0 (SMARCA2B), 3.1 (SMARCA4) | |

| Compound 8 | PBRM1-BD2, PBRM1-BD5 | Isothermal Titration Calorimetry (ITC) | 6.9 (BD2), 3.3 (BD5) | - | - | |

| Compound 8 | PBRM1-BD2 | AlphaScreen | - | 6.3 ± 1.4 | - | |

| PB16 | PBRM1 | Cell Proliferation Assay | - | sub-micromolar | - |

Key Experimental Protocols

The identification and characterization of PBRM1 BD2 inhibitors rely on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.

Protein-Detected NMR Fragment Screening

This technique is used to identify small molecule fragments that bind to the target protein and to determine their binding affinity.

-

Protein Preparation: Uniformly ¹⁵N-labeled PBRM1-BD2 is expressed and purified.

-

Fragment Library Screening: A library of small molecule fragments (e.g., Maybridge and Zenobia libraries) is screened. Fragments are typically pooled into mixtures of 12 for initial screening.

-

NMR Spectroscopy: ¹H-¹⁵N SOFAST-HMQC NMR spectra are recorded for the ¹⁵N-labeled PBRM1-BD2 in the absence and presence of fragment mixtures.

-

Hit Identification: Binding of a fragment to PBRM1-BD2 causes chemical shift perturbations (CSPs) in the protein's NMR spectrum. Fragments from pools that show significant CSPs are then screened individually to identify the active compound.

-

Affinity Determination (Kd): The dissociation constant (Kd) is determined by titrating increasing concentrations of the hit fragment into the ¹⁵N-labeled protein and monitoring the CSPs. The changes in chemical shifts are fitted to a binding isotherm to calculate the Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Sample Preparation: The purified PBRM1 bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor compound is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections.

-

Data Acquisition: The heat change associated with each injection is measured. The binding of the inhibitor to the protein results in either heat release (exothermic) or absorption (endothermic).

-

Data Analysis: The integrated heat data are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, ΔH, and n.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

-

Reaction Mixture: The purified PBRM1 bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding. The inhibitor compound is added to the experimental samples.

-

Thermal Denaturation: The temperature of the reaction mixture is gradually increased in a real-time PCR instrument.

-

Fluorescence Monitoring: The fluorescence of the dye is monitored as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm of the protein in the presence of the inhibitor.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format. It is often used as a competition assay to screen for inhibitors.

-

Assay Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. In a competition assay for PBRM1-BD2, a biotinylated histone peptide (e.g., H3K14ac) is bound to streptavidin-coated Donor beads, and a His-tagged PBRM1-BD2 protein is bound to Ni²⁺-chelate Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity.

-

Signal Generation: Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

-

Inhibitor Screening: Inhibitor compounds that disrupt the interaction between PBRM1-BD2 and the acetylated histone peptide will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal.

-

Data Analysis: The inhibitory activity of a compound is determined by measuring the decrease in the AlphaScreen signal in a concentration-dependent manner. The IC₅₀ value, the concentration of inhibitor required to reduce the signal by 50%, is then calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving PBRM1 and a typical workflow for inhibitor discovery.

Caption: PBRM1 signaling pathway and point of therapeutic intervention.

Caption: Consequences of PBRM1 loss of function in cancer.

Caption: A typical workflow for the discovery of PBRM1 BD2 inhibitors.

Future Perspectives

The development of selective PBRM1 BD2 inhibitors is still in its early stages, but the initial findings are promising. These compounds will be invaluable tools for further dissecting the complex biology of the PBAF complex in both normal and disease states. In cancers where PBRM1 is a driver of tumorigenesis, such as prostate cancer, selective inhibitors hold therapeutic promise. In cancers characterized by PBRM1 loss-of-function, such as ccRCC, understanding the resulting vulnerabilities may open up new therapeutic avenues, such as synthetic lethality with PARP inhibitors.

Future research should focus on:

-

Improving the potency and selectivity of PBRM1 BD2 inhibitors.

-

Developing inhibitors for other PBRM1 bromodomains to understand their individual contributions.

-

Elucidating the precise downstream signaling pathways regulated by PBRM1 BD2 in different cellular contexts.

-

Evaluating the therapeutic potential of PBRM1 BD2 inhibitors in relevant preclinical models of various cancers.

References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the PBRM1 Bromodomain Inhibitor: Pbrm1-BD2-IN-7

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Pbrm1-BD2-IN-7, a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).

Introduction

Polybromo-1 (PBRM1) is a critical component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1] This complex plays a vital role in regulating gene expression by altering nucleosome positioning.[2] PBRM1 contains six bromodomains that recognize acetylated lysine residues on histones, tethering the PBAF complex to specific genomic locations.[2][3] The second bromodomain, PBRM1-BD2, is crucial for the robust binding of the complex to nucleosomes containing acetylated histone H3 at lysine 14 (H3K14ac).[3] Given its role in gene expression and frequent mutation in cancers like clear cell renal cell carcinoma, PBRM1 is a significant target for therapeutic development. This compound is a selective, cell-active inhibitor that targets PBRM1-BD2, providing a valuable tool for dissecting the specific functions of this domain.

Data Presentation: Biochemical and Biophysical Characterization

This compound and its analogs have been characterized using various biochemical and biophysical assays to determine their potency, binding affinity, and thermal stabilization effects on the PBRM1-BD2 protein. The key quantitative data are summarized in the table below.

| Compound | IC50 (μM) [AlphaScreen] | ΔTm (°C) [DSF] | Kd (μM) [ITC] | Notes |

| This compound | 0.2 ± 0.02 | >2.5 | N/A | A quinazolinone scaffold-based inhibitor. |

| Analog 8 | 6.3 ± 1.4 | N/A | N/A | A non-chlorinated analog of this compound, showing reduced potency. |

| Compound 15 | 0.2 | N/A | N/A | An optimized inhibitor with equivalent potency to this compound. |

| Compound 16 | 0.2 | N/A | N/A | An optimized inhibitor with equivalent potency to this compound. |

N/A: Data not available in the provided search results.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of PBRM1 in chromatin remodeling and the mechanism of inhibition by this compound.

Caption: PBRM1-BD2 recognizes acetylated histones (Ac), tethering the PBAF complex to chromatin to regulate gene expression. This compound inhibits this interaction.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Biochemical Assay: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This protocol is used to measure the in vitro inhibitory activity of compounds against the interaction of PBRM1-BD2 with acetylated histone peptides.

Materials:

-

Recombinant PBRM1-BD2 protein

-

Biotinylated histone H3 peptide (acetylated at K14)

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

Procedure:

-

Prepare a solution of PBRM1-BD2 protein (final concentration ~0.2 μM) and the biotinylated histone peptide in assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of a 384-well plate. Include a DMSO vehicle control.

-

Add the protein-peptide mixture to the wells containing the compound and incubate at room temperature.

-

Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to all wells.

-

Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead proximity equilibration.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the protein-peptide interaction.

-

Calculate IC50 values by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biophysical Assay: Differential Scanning Fluorimetry (DSF)

This protocol measures the thermal stabilization of PBRM1-BD2 upon ligand binding.

Materials:

-

Recombinant PBRM1-BD2 protein

-

SYPRO Orange dye

-

This compound

-

DSF buffer (e.g., 10 mM HEPES, 500 mM NaCl, pH 7.5)

-

qPCR instrument with a thermal ramping capability

Procedure:

-

Prepare a master mix containing PBRM1-BD2 protein and SYPRO Orange dye in DSF buffer.

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add this compound or a vehicle control (DMSO) to the wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a qPCR instrument and run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Monitor the fluorescence of SYPRO Orange as a function of temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition.

-

The shift in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the inhibitor.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

This protocol assesses the target engagement of this compound in a cellular context by measuring the thermal stabilization of PBRM1.

Materials:

-

Mammalian cell line of interest (e.g., 786-O)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR tubes and a thermal cycler

-

Western blot reagents and antibodies against PBRM1

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Divide the cell suspension into aliquots in PCR tubes.

-

Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble PBRM1 in each sample by Western blot. Increased thermal stability upon inhibitor binding will result in more soluble PBRM1 at higher temperatures compared to the vehicle control.

Cellular Assay: Long-Term Cytotoxicity/Proliferation Assay

This protocol determines the effect of this compound on cell proliferation and viability over an extended period.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or a live-cell imaging system like IncuCyte®)

Procedure:

-

Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental duration (e.g., 5-7 days).

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. A typical starting range could be from 0.1 µM to 10 µM. Include a vehicle-only control.

-

Incubate the plates for the desired duration. It is recommended to perform a partial or full media change with fresh inhibitor every 48 to 72 hours to maintain a consistent concentration.

-

At the end of the incubation period, measure cell viability using your chosen method.

-

If using a live-cell imaging system, acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) throughout the experiment to monitor cell confluence.

-

Plot cell viability or confluence against the inhibitor concentration to determine the effect on cell proliferation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of a PBRM1 inhibitor like this compound.

Caption: A workflow for PBRM1 inhibitor characterization, from initial biochemical screening to in vivo efficacy studies.

References

Application Notes and Protocols for the Use of PBRM1-BD2-IN-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a critical regulator of gene expression and is frequently mutated in various cancers, particularly clear cell renal cell carcinoma (ccRCC)[1][2][3]. PBRM1 contains six bromodomains that recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific genomic locations[1][4]. The second bromodomain (BD2) of PBRM1 is crucial for its chromatin binding and function. PBRM1-BD2-IN-7 is a selective inhibitor designed to target this second bromodomain, offering a valuable tool to investigate the biological roles of PBRM1 and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cellular processes.

Mechanism of Action

PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to alter chromatin structure, thereby influencing gene transcription. The bromodomains of PBRM1 bind to acetylated lysine residues on histone tails, a key mechanism for recruiting the PBAF complex to specific gene promoters and enhancers. This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain of PBRM1. By blocking this interaction, the inhibitor prevents the recruitment of the PBAF complex to its target sites on chromatin, leading to downstream changes in gene expression and cellular phenotype. This can affect various cellular processes including proliferation, cell cycle progression, and the DNA damage response.

Quantitative Data Summary

The following table summarizes the key quantitative data for PBRM1-BD2 inhibitors, which can serve as a reference for this compound. The specific values for this compound should be determined empirically for the cell line and assay of interest. The data presented here is based on a representative selective PBRM1-BD2 inhibitor, compound 7, and its analogs from published studies.

| Parameter | Value | Assay | Target | Notes |

| IC50 | 0.2 ± 0.02 µM | AlphaScreen | PBRM1-BD2 | In vitro measure of potency in a biochemical assay. |

| Kd | 0.7 µM | Isothermal Titration Calorimetry (ITC) | PBRM1-BD2 | Direct measure of binding affinity to the isolated bromodomain. |

| ΔTm | 7.7 °C | Differential Scanning Fluorimetry (DSF) | PBRM1-BD2 | Indicates target engagement and stabilization of the protein. |

| Cellular IC50 | ~9 µM | Cell Growth Assay (LNCaP cells) | PBRM1-dependent cell growth | Effective concentration to inhibit cell growth in a PBRM1-dependent prostate cancer cell line. |

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

This protocol is designed to determine the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., a PBRM1-dependent cancer cell line like LNCaP, or a ccRCC cell line like 786-O)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Target Engagement and Downstream Effects

This protocol is used to assess the levels of PBRM1 and downstream signaling proteins.

Materials:

-

Cell line of interest

-

6-well tissue culture plates

-

This compound

-

DMSO

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-PBRM1, anti-p21, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., at or near the IC50) or vehicle for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess PBAF Complex Integrity

This protocol determines if this compound disrupts the interaction of PBRM1 with other PBAF complex members.

Materials:

-

Cell line of interest

-

This compound

-

DMSO

-

Co-IP Lysis Buffer (non-denaturing)

-

Antibody for immunoprecipitation (e.g., anti-PBRM1 or anti-BRG1)

-

Protein A/G magnetic beads

-

Primary antibodies for western blotting (e.g., anti-PBRM1, anti-BRG1, anti-ARID2)

Procedure:

-

Cell Treatment and Lysis: Treat cells as described in the western blot protocol and lyse in a non-denaturing Co-IP buffer.

-

Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

-

Washes and Elution: Wash the beads several times with Co-IP buffer. Elute the bound proteins by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting for PBRM1 and other PBAF complex subunits like BRG1 and ARID2.

Visualizations

Caption: PBRM1 signaling and inhibition by this compound.

Caption: General experimental workflow for cell-based assays with this compound.

References

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols: Pbrm1-BD2-IN-7 AlphaScreen Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for a competitive AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) designed to identify and characterize inhibitors of the second bromodomain of Polybromo-1 (PBRM1-BD2). PBRM1 is a key component of the PBAF chromatin remodeling complex and is implicated in various cancers. This assay quantifies the disruption of the interaction between PBRM1-BD2 and its natural ligand, an acetylated histone peptide, by small molecule inhibitors like Pbrm1-BD2-IN-7.

Principle of the Assay

The PBRM1-BD2 AlphaScreen assay is a bead-based, homogeneous proximity assay. The core principle relies on the interaction between a His6-tagged PBRM1-BD2 protein and a biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac).[1] Streptavidin-coated Donor beads bind to the biotinylated histone peptide, while Ni²⁺-chelate Acceptor beads bind to the His6-tagged PBRM1-BD2. When these beads are brought into close proximity through the protein-peptide interaction, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors that bind to PBRM1-BD2 disrupt the protein-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal. This reduction in signal is proportional to the inhibitory activity of the compound.

Materials and Reagents

| Reagent | Vendor (Example) | Catalog Number (Example) |

| His6-tagged PBRM1-BD2 | Commercially available | |

| Biotinylated-Histone H3K14ac Peptide | Anaspec | AS-64442 |

| Streptavidin-Coated Donor Beads | PerkinElmer | 6760002S |

| Ni²⁺-Chelate Acceptor Beads | PerkinElmer | AL108C |

| 384-well white opaque microplates | PerkinElmer | 6007290 |

| Assay Buffer (see recipe below) | ||

| This compound or other test compounds | ||

| DMSO | Sigma-Aldrich | D2650 |

Assay Buffer Recipe:

-

50 mM HEPES, pH 7.5

-

100 mM NaCl

-

0.1% Bovine Serum Albumin (BSA)

-

0.05% CHAPS or 0.01% Tween-20

-

Store at 4°C

Experimental Protocols

Reagent Preparation

-

His6-tagged PBRM1-BD2: Thaw on ice and dilute to a 2X working concentration of 400 nM in Assay Buffer. Keep on ice.

-

Biotinylated-H3K14ac Peptide: Prepare a 2X working stock in Assay Buffer. The final concentration may require optimization but is typically in the low nanomolar range.

-

Test Compounds (e.g., this compound): Prepare a serial dilution in DMSO. Further dilute in Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should be kept below 1%.

-

AlphaScreen Beads: Reconstitute Donor and Acceptor beads as per the manufacturer's instructions. Prepare a 2X working mixture of Streptavidin-Donor and Ni²⁺-Chelate Acceptor beads in Assay Buffer. A final concentration of 10-20 µg/mL for each bead type is a good starting point. Note: Protect the beads from light.

Assay Procedure

The following procedure is for a 384-well plate format with a final assay volume of 20 µL.

-

Compound Addition: Add 5 µL of the 4X test compound dilution to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Protein and Peptide Addition: Prepare a 2X mixture of His6-tagged PBRM1-BD2 (400 nM) and biotinylated-H3K14ac peptide in Assay Buffer. Add 5 µL of this mixture to each well. This results in a final PBRM1-BD2 concentration of 100 nM.

-

Incubation: Seal the plate and incubate for 30 minutes at room temperature with gentle shaking, protected from light.

-

Bead Addition: Add 10 µL of the 2X AlphaScreen bead mixture to each well.

-

Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

Data Analysis

-

Subtract the background signal (wells with no protein or no peptide) from all data points.

-

Normalize the data to the high control (DMSO vehicle, 100% activity) and low control (a known potent inhibitor, 0% activity).

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

The following table summarizes the inhibitory activities of several compounds against PBRM1-BD2, as determined by the AlphaScreen assay.

| Compound | IC50 (µM) |

| Compound 7 | 0.2 ± 0.02 |

| Compound 8 | 6.3 ± 1.4 |

| Compound 15 | 0.2 ± 0.04 |

| Compound 16 | 0.26 ± 0.04 |

| Compound 24 | 0.43 ± 0.04 |

| Compound 25 | 0.22 ± 0.02 |

| Compound 26 | 0.29 ± 0.05 |

Note: Compound 7 is a known potent inhibitor and can be used as a positive control. The data is representative of values found in the literature for similar compounds.[1]

Visualizations

Signaling Pathway and Assay Principle

Caption: Principle of the PBRM1-BD2 AlphaScreen competitive assay.

Experimental Workflow

Caption: Experimental workflow for the PBRM1-BD2 AlphaScreen assay.

References

Application Notes and Protocols: Isothermal Titration Calorimetry for the PBRM1-BD2-IN-7 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. This label-free method directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These parameters are crucial for understanding the driving forces behind molecular recognition and for the development of potent and specific inhibitors.

This document provides detailed application notes and protocols for characterizing the interaction between the second bromodomain of Polybromo-1 (PBRM1-BD2) and its inhibitor, IN-7, using Isothermal Titration Calorimetry. PBRM1 is a key component of the PBAF chromatin remodeling complex and is implicated in various cancers, making its bromodomains attractive therapeutic targets.[1][2] IN-7 is a small molecule inhibitor that has been shown to bind to PBRM1-BD2.

Principle of Isothermal Titration Calorimetry